molecular formula C19H22N4 B6317911 Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine CAS No. 179056-31-6

Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine

Cat. No.: B6317911
CAS No.: 179056-31-6
M. Wt: 306.4 g/mol
InChI Key: DKSZPSQAOOONHG-UHFFFAOYSA-N
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Description

Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine is a complex organic compound that features a pyrazole ring, a benzylamino group, and a dimethylamine group

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting the biological processes in which the target is involved.

Biochemical Pathways

Similar compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, and various other conditions .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been reported to have various effects, such as inhibiting the growth of certain bacteria and fungi, reducing inflammation, inhibiting tumor growth, and other effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, the efficacy of similar compounds can be affected by the pH of the environment, as this can affect the ionization state of the compound and therefore its ability to interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through cyclocondensation reactionsFinally, the dimethylamine group is introduced through reductive amination or similar methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and solvents like ethanol or methanol are often employed to dissolve the reactants and control the reaction environment .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols .

Scientific Research Applications

Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-pyrazol-3-yl)-benzylamine
  • Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

N,N-dimethyl-4-[[[3-(1H-pyrazol-5-yl)phenyl]methylamino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-23(2)18-8-6-15(7-9-18)13-20-14-16-4-3-5-17(12-16)19-10-11-21-22-19/h3-12,20H,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSZPSQAOOONHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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